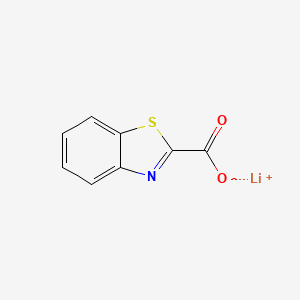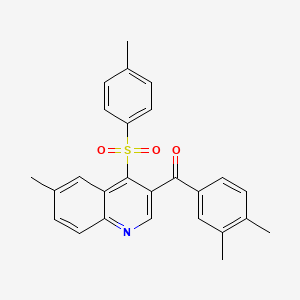
(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, commonly known as DMTM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Therapeutic Agent Properties
Research on derivatives of quinoline, such as (3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, has shown that they exhibit properties as potent therapeutic agents. These derivatives are known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This is evidenced by the synthesis of a related N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Antimalarial Activity
A study from 1976 indicated that derivatives of quinoline, similar in structure to the compound , were effective in the treatment of malaria. In this study, compounds synthesized from 6,8-dimethyl-4-hydroxycarbostyril showed curative effects against P. berghei in mice, highlighting their potential as antimalarial agents (Lutz & Sanders, 1976).
Chemical Synthesis and Characterization
In another study, a novel benzylisoquinoline alkaloid, structurally related to the compound , was isolated and characterized. This demonstrates the relevance of these compounds in the field of organic chemistry for the synthesis and study of novel chemical entities (Pudjiastuti et al., 2010).
Clathrate Host Properties
Compounds similar to (3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone have been studied for their role in clathrate formation. A study on (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone highlighted their potential as clathrate hosts, which could have implications in molecular recognition and storage applications (Eto et al., 2011).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S/c1-16-5-10-21(11-6-16)31(29,30)26-22-13-17(2)7-12-24(22)27-15-23(26)25(28)20-9-8-18(3)19(4)14-20/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWXRGLTQOVWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

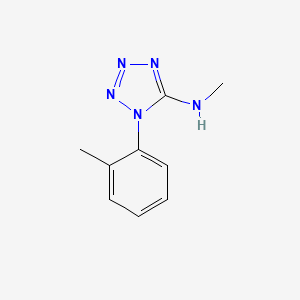
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2782562.png)
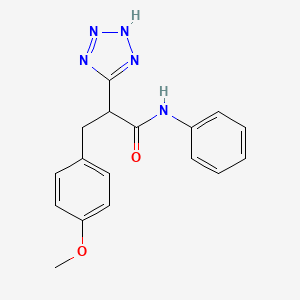
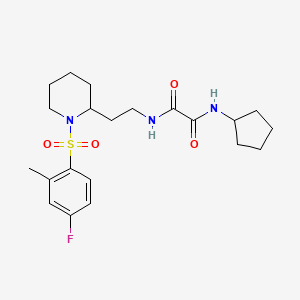
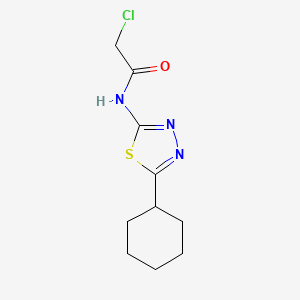
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2782570.png)

![5-butyl-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2782573.png)

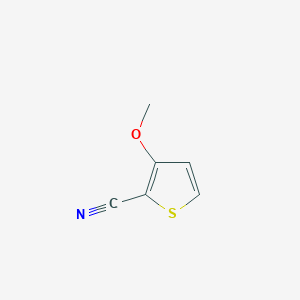
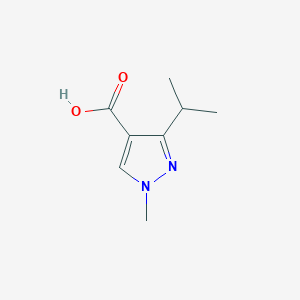
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)
